Methyl 2-chloro-5-(4-bromophenyl)nicotinate
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Overview
Description
Methyl 2-chloro-5-(4-bromophenyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
The synthesis of Methyl 2-chloro-5-(4-bromophenyl)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 2-chloro-5-(4-bromophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-5-(4-bromophenyl)nicotinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(4-bromophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 2-chloro-5-(4-bromophenyl)nicotinate can be compared with other nicotinic acid derivatives such as:
Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a chloro group.
2-chloro-N-(2-chlorophenyl)nicotinamide: Similar in structure but with an amide group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 5-(4-bromophenyl)-2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORZKPVLVFTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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